molecular formula C5H10ClN3O B6272092 methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride CAS No. 1185295-34-4

methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Cat. No.: B6272092
CAS No.: 1185295-34-4
M. Wt: 163.6
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Description

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Mechanism of Action

Mode of Action

Oxadiazole derivatives have been studied for their interactions with various biological targets . The exact interaction of this specific compound with its targets and the resulting changes remain to be elucidated.

Biochemical Pathways

Oxadiazole derivatives have been implicated in various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some oxadiazole derivatives have demonstrated antifungal activities , suggesting potential cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields.

Properties

CAS No.

1185295-34-4

Molecular Formula

C5H10ClN3O

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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